molecular formula C8H20N2O4 B2969119 1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol CAS No. 4454-09-5

1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol

Cat. No.: B2969119
CAS No.: 4454-09-5
M. Wt: 208.258
InChI Key: OFFUSBBVHYQXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol is a polyfunctional amino alcohol characterized by a propan-2-ol backbone substituted with two amino groups and an extended ethoxy-hydroxypropoxy chain. Its branched ether and amino functionalities may influence binding affinity to biological targets, solubility, and metabolic stability .

Properties

IUPAC Name

1-amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O4/c9-3-7(11)5-13-1-2-14-6-8(12)4-10/h7-8,11-12H,1-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFUSBBVHYQXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(CN)O)OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol, also known by its chemical formula C8_8H20_{20}N2_2O4_4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

The compound has a molecular weight of 208.258 g/mol with the following structural characteristics:

  • IUPAC Name : this compound
  • CAS Number : 4454-09-5
  • Molecular Formula : C8_8H20_{20}N2_2O4_4
PropertyValue
Molecular Weight208.258 g/mol
PurityTypically ≥ 95%
SolubilitySoluble in water

This compound exhibits several biological activities, primarily through its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical pathways related to mood and cognition.

Pharmacological Effects

Research indicates that this compound may have various pharmacological effects, including:

  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Neuroprotective Study : A study published in the Journal of Neurochemistry explored the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and inflammation markers when treated with the compound .
  • Anti-inflammatory Research : Another investigation highlighted its anti-inflammatory properties in a model of rheumatoid arthritis. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential applications in autoimmune disorders .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological profile of this compound:

  • Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation .

Table 2: Toxicological Data

Toxicity TypeClassification
Acute Oral ToxicityHarmful (H302)
Skin IrritationCauses irritation (H315)

Comparison with Similar Compounds

Amino Alcohols with Phenoxy Substituents

  • 1-Amino-3-(3-methylphenoxy)propan-2-ol (CAS 4698-88-8): Structure: Features a 3-methylphenoxy group instead of the ethoxy-hydroxypropoxy chain. Properties: Lower molecular weight (181.23 g/mol) and oil-like consistency, suggesting higher lipophilicity. Storage at 4°C indicates stability concerns . Comparison: The absence of extended ethoxy chains reduces solubility in polar solvents compared to the target compound.
  • 1-[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol (CAS 38457-33-9): Structure: Contains dual isopropylamino groups and a phenoxy-ether linkage. Industrial use is noted, but toxicity data are unspecified .

Chlorinated Derivatives

  • 1-Chloro-3-[2-(3-chloro-2-hydroxypropoxy)ethoxy]propan-2-ol (CAS 13078-45-0): Structure: Chlorine atoms replace amino groups, with a hydroxypropoxy-ethoxy chain. Properties: Higher density (1.288 g/cm³) and molecular weight (247.12 g/mol). Chlorination likely increases toxicity and reactivity .

Amino Alcohols with Extended Ether Chains

  • 1-[4-[2-[2-(4-Fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol: Structure: Incorporates a fluorophenyl group and extended ethoxy chains. Properties: Fluorine enhances metabolic stability and hydrophobic interactions. The ethoxy chain length may improve membrane permeability .

Sphingosine Kinase 1 (SphK1) Inhibitors

  • CHJ04091–CHJ04097 Series (): Structure: Propan-2-ol backbone with dichlorophenoxy, diethylamino ethoxy, and methoxybenzyl groups. Activity: Demonstrated SphK1 inhibitory activity, with IC₅₀ values influenced by halogen substituents (e.g., bromo/fluoro groups enhance potency).

Adrenoceptor Binding Affinity

  • (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Activity: Tested for α₁-, α₂-, and β₁-adrenoceptor binding. Methoxy groups on the indole ring enhance affinity, while the ethylamino group modulates selectivity. Comparison: The target compound’s hydroxypropoxy chain could mimic methoxy groups in receptor interactions but may reduce blood-brain barrier penetration .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Stability/Storage
Target Compound ~265* Amino, ethoxy, hydroxypropoxy High (polar groups) Likely stable at RT
1-Amino-3-(3-methylphenoxy)propan-2-ol 181.23 3-Methylphenoxy Moderate (oil) 4°C
1-Chloro-3-[2-(3-chloro-2-hydroxypropoxy)ethoxy]propan-2-ol 247.12 Chloro, hydroxypropoxy Low (chlorination) Stable
CHJ04091 ~550* Dichlorophenoxy, diethylamino ethoxy Low (lipophilic) Not specified

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol, and how can intermediates be purified?

  • Methodology : Utilize epoxide ring-opening reactions with amines (e.g., reacting glycidol derivatives with amino-ethoxy intermediates under anhydrous conditions). Purification involves flash column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .
  • Key Challenges : Control regioselectivity during ether bond formation; avoid side reactions (e.g., over-alkylation) by using controlled stoichiometry and low temperatures (0–5°C) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to prevent inhalation/contact. Avoid dust formation due to potential respiratory irritation (H335) .
  • Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation or hydrolysis. Desiccate to mitigate hygroscopicity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm amine protons (δ 1.8–2.2 ppm) and ether linkages (δ 3.4–4.2 ppm). Compare with synthetic intermediates (e.g., ethoxyethoxy precursors) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and fragmentation patterns. GC-MS for purity assessment (retention time ~12.5 min, HP-5 column) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what chiral resolution methods are effective?

  • Methodology : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, 1 mL/min) to separate enantiomers. Confirm absolute configuration via X-ray crystallography or optical rotation comparison with literature .
  • Advanced Tip : Use LC-MS/MS with a chiral stationary phase for pharmacokinetic studies (e.g., monitoring metabolite formation in vivo) .

Q. What strategies resolve contradictions in receptor-binding data for this compound?

  • Experimental Design : Conduct competitive binding assays (e.g., β-adrenergic receptors) with radiolabeled ligands (³H-dihydroalprenolol). Use Schild analysis to determine Kᵢ values and assess allosteric effects .
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) to account for nonspecific binding. Cross-validate with in silico docking (AutoDock Vina) to identify key binding residues .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Stability Studies : Incubate in PBS (pH 7.4, 37°C) and analyze via UPLC-QTOF at 0, 24, and 48 hours. Detect degradation products (e.g., hydrolyzed amino alcohols) using high-resolution mass spectrometry .
  • Mitigation : Optimize formulation with cyclodextrins or PEGylation to enhance aqueous stability .

Q. What in silico models predict the compound’s physicochemical properties and toxicity?

  • QSPR Modeling : Use CC-DPS tools based on quantum chemistry and neural networks to predict logP (≈1.2), solubility (≈25 mg/mL), and acute oral toxicity (LD50 ~500 mg/kg in rats) .
  • Ecotoxicity : Apply EPI Suite to estimate biodegradability (BIOWIN3 score <2.0 indicates low environmental persistence) .

Methodological Notes

  • Synthetic Optimization : Replace NaH with safer bases (e.g., K₂CO₃) in ethoxyethoxy coupling steps to reduce explosion risks .
  • Analytical Cross-Validation : Combine NMR with IR (C-O-C stretch at 1120 cm⁻¹) to confirm ether linkages unambiguously .
  • Safety Compliance : Follow OSHA HCS guidelines for labeling (GHS07) and disposal (incineration via licensed facilities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.